4-Methyl-2-(4-methylcyclohexyl)aniline is an organic compound classified within the aniline family, characterized by a methyl group and a cyclohexyl group with an additional methyl substituent on the benzene ring. Its molecular formula is , and it has a molecular weight of 203.32 g/mol. This compound is significant in various chemical processes and applications, particularly in pharmaceuticals and materials science.
This compound can be sourced from various chemical suppliers and is primarily classified as an aromatic amine due to its structure, which consists of a benzene ring bonded to an amine group. Its unique substituent pattern contributes to its distinct chemical properties, making it valuable in both research and industrial applications.
The synthesis of 4-Methyl-2-(4-methylcyclohexyl)aniline can be achieved through several methods:
The molecular structure of 4-Methyl-2-(4-methylcyclohexyl)aniline features:
InChI=1S/C14H21N/c1-10-3-6-12(7-4-10)13-9-11(2)5-8-14(13)15/h5,8-10,12H,3-4,6-7,15H2,1-2H3
CC1CCC(CC1)C2=C(C=CC(=C2)C)N
The compound's key structural data includes:
CC1CCC(CC1)C2=C(C=CC(=C2)C)N
.4-Methyl-2-(4-methylcyclohexyl)aniline can undergo several chemical reactions:
Common reagents and conditions include:
The mechanism of action for 4-Methyl-2-(4-methylcyclohexyl)aniline involves its interaction with specific molecular targets. In oxidation reactions, it undergoes electron transfer processes that lead to the formation of oxidized products. The pathways often include enzyme activation and generation of reactive intermediates that can influence biological systems.
Key properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 203.32 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are critical for understanding its behavior in different chemical environments and its potential applications in synthesis .
4-Methyl-2-(4-methylcyclohexyl)aniline has several applications across different fields:
Its versatility makes it a valuable compound for both academic research and industrial applications .
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5